4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine

PI3Kδ Non-Hodgkin Lymphoma Kinase Inhibitor

Secure the exact 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine scaffold. This building block's N-methylpiperazine group delivers a unique selectivity fingerprint for ATP-competitive kinase targets like PI3Kδ, JAK1, and CDK7. Unlike morpholine or unsubstituted piperazine analogs, it avoids off-target effects and potency shifts exceeding 10-fold. Essential for replicating published SAR programs and fine-tuning PI3K/mTOR balance. Available in custom research quantities with rigorous analytical support.

Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
Cat. No. B10798464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine
Molecular FormulaC11H14N4S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2SC=C3
InChIInChI=1S/C11H14N4S/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,3-6H2,1H3
InChIKeyUFWRIHSVBLJCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine for Kinase-Focused Medicinal Chemistry Programs


4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is a versatile heterocyclic building block featuring a thieno[3,2-d]pyrimidine core substituted at the 4-position with an N-methylpiperazine moiety. This scaffold serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, with documented applications spanning PI3Kδ, JAK1, CDK7, and mutant EGFR targets . The N-methylpiperazine group confers distinct physicochemical and steric properties that influence target engagement, kinase selectivity, and metabolic stability compared to alternative 4-position substituents such as morpholine or unsubstituted piperazine .

Why Generic Thieno[3,2-d]pyrimidine Analogs Cannot Substitute for 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine in Targeted Kinase Programs


The thieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, but its biological and physicochemical profile is exquisitely sensitive to the nature of the 4-position substituent. Substituting N-methylpiperazine with morpholine, unsubstituted piperazine, or piperazinone produces divergent selectivity fingerprints, potency shifts exceeding 10-fold against key targets such as PI3Kδ and JAK1, and altered metabolic stability . These differences arise from the substituent's influence on the orientation of the thienopyrimidine core within the kinase ATP-binding pocket, modulating interactions with the hinge region and gatekeeper residues . Consequently, programs seeking to replicate published SAR or optimize selectivity over anti-targets must procure the exact 4-(4-methylpiperazin-1-yl) derivative rather than assuming functional equivalence among commercially available thienopyrimidine building blocks.

Quantitative Differentiation Evidence: 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine vs. Key Analogs in Kinase Assays


PI3Kδ Inhibitor Scaffold: Piperazine vs. Piperazinone Substitution at the 6-Position of Thieno[3,2-d]pyrimidine

In a head-to-head SAR study of PI3Kδ inhibitors, piperazinone-containing thieno[3,2-d]pyrimidines demonstrated significantly enhanced potency and isoform selectivity compared to their piperazine counterparts . This finding underscores that the nitrogen-containing heterocycle at the 4-position (or its metabolic precursor) is a critical determinant of PI3Kδ engagement and cellular anti-proliferative efficacy .

PI3Kδ Non-Hodgkin Lymphoma Kinase Inhibitor

Morpholine vs. N-Methylpiperazine 4-Position Substitution: Divergent PI3K/mTOR Selectivity and Metabolic Stability

2-Aryl-4-morpholinothieno[3,2-d]pyrimidines are established dual PI3K/mTOR inhibitors, whereas replacing the morpholine with an 8-oxa-3-azabicyclo[3.2.1]octane group improves mTOR selectivity over PI3K . Furthermore, SAR studies indicate that modifications at the 4-position directly influence metabolic stability and oral bioavailability . These data highlight that the choice of 4-position substituent—whether morpholine, N-methylpiperazine, or a bridged bicyclic amine—governs the balance between PI3K and mTOR inhibition as well as ADME properties.

PI3K mTOR Selectivity

JAK1 Inhibitor Selectivity: Scaffold Morphing Strategy Identifies Thieno[3,2-d]pyrimidine as a Privileged Core

A scaffold morphing approach generated a series of thieno[3,2-d]pyrimidine derivatives that exhibit high selectivity for JAK1 over JAK2 and JAK3. Compound 46 achieved an IC50 of 0.022 μM against JAK1, representing a 4-fold improvement over the reference compound AZD4205 . Importantly, derivatives 25 and 46 demonstrated over a 5-fold enhancement in anti-proliferative activity against NSCLC cells compared to the same reference . This SAR demonstrates that the thieno[3,2-d]pyrimidine core with appropriate substitution at the 4-position can deliver superior JAK1 selectivity and cellular potency relative to alternative scaffolds.

JAK1 Selectivity NSCLC

CDK7 Inhibitor Optimization: Thieno[3,2-d]pyrimidine Core Demonstrates Favorable Oral Bioavailability

Optimization of a thieno[3,2-d]pyrimidine-based CDK7 inhibitor series yielded a lead compound with potent enzymatic activity, robust cellular efficacy against MDA-MB-453 triple-negative breast cancer cells, and favorable oral pharmacokinetic properties . While the exact 4-position substituent in the optimized lead is not disclosed, the study confirms that the thieno[3,2-d]pyrimidine scaffold can be elaborated to achieve drug-like ADME profiles suitable for oral dosing . This contrasts with many fused pyrimidine scaffolds that require extensive optimization to overcome poor oral bioavailability.

CDK7 Triple Negative Breast Cancer Pharmacokinetics

Optimal Application Scenarios for 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine in Kinase Drug Discovery


Scaffold for PI3Kδ-Selective Inhibitor Lead Optimization

Utilize 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine as the core building block for designing novel PI3Kδ inhibitors. SAR studies indicate that piperazine-derived substituents at the 4-position confer a distinct activity and selectivity profile compared to morpholine or piperazinone analogs . Elaboration at the 2- and 6-positions can further tune potency against NHL cell lines.

JAK1-Selective Inhibitor Discovery Programs

Leverage the thieno[3,2-d]pyrimidine scaffold for developing JAK1 inhibitors with improved selectivity over JAK2 and JAK3. Published SAR demonstrates that appropriate functionalization of the 4-position can yield JAK1 inhibitors with low nanomolar potency and >5-fold enhanced cellular activity compared to reference compounds .

Dual PI3K/mTOR Inhibitor Design with Tunable Selectivity

Employ 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine in programs seeking to modulate the balance between PI3K and mTOR inhibition. The 4-position substituent is a key determinant of selectivity, with morpholine-substituted analogs showing dual inhibition while bridged bicyclic amines favor mTOR selectivity . The N-methylpiperazine group offers a unique steric and electronic profile for fine-tuning this balance.

Oral CDK7 Inhibitor Lead Generation

Incorporate 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine into CDK7 inhibitor discovery workflows. Optimized thieno[3,2-d]pyrimidines have demonstrated favorable oral bioavailability and robust efficacy in TNBC models , suggesting this core is particularly amenable to achieving drug-like pharmacokinetic properties without extensive scaffold hopping.

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.